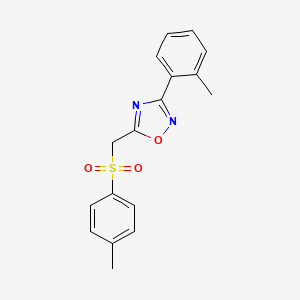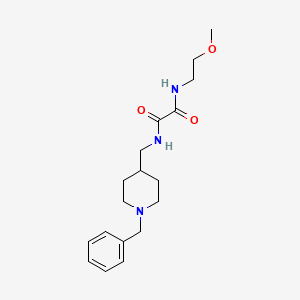
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide, commonly known as CMTM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMTM is a thiazole derivative that has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including compounds with structural similarities to "N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide," investigates their metabolism in human and rat liver microsomes. This study highlights the metabolic activation pathways that might lead to DNA-reactive products, suggesting a complex bioactivation process that could be relevant to understanding the metabolic fate and environmental impact of similar compounds (Coleman et al., 2000).
Silylation of N-(2-hydroxyphenyl)acetamide
Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. This work contributes to the understanding of reactions involving acetamide structures and the properties of the resulting heterocycles, potentially guiding the synthesis and application of new materials with similar backbone structures (Lazareva et al., 2017).
Anticancer Activity of Thiazole Derivatives
A study on 5-methyl-4-phenyl thiazole derivatives, including those synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, explores their anticancer activity. This research indicates the potential therapeutic applications of thiazole and acetamide derivatives in treating cancer, demonstrating the selective cytotoxicity of these compounds against human lung adenocarcinoma cells (Evren et al., 2019).
Inhibition of Fatty Acid Synthesis by Chloroacetamide
A study on the inhibition of fatty acid synthesis in green algae by chloroacetamides highlights the biochemical effects of chloroacetamide compounds on biological systems. This research could be relevant to understanding the mechanisms through which related compounds affect metabolic pathways (Weisshaar & Böger, 1989).
Eigenschaften
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(26-20(23-13)15-8-4-5-9-16(15)21)12-22-19(24)11-14-7-3-6-10-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFXZNSQGWGCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)
